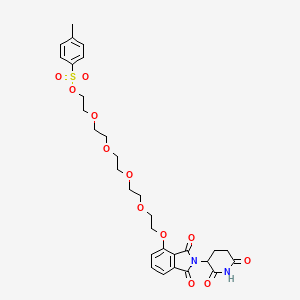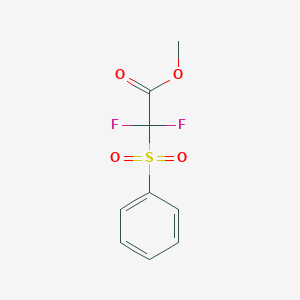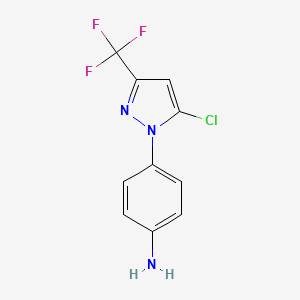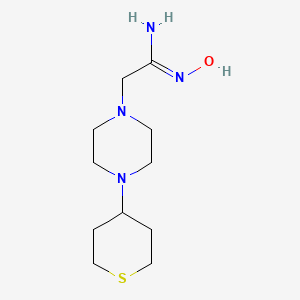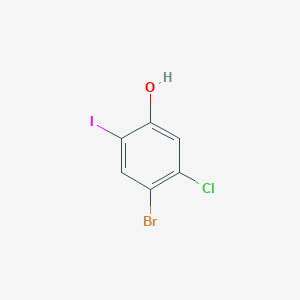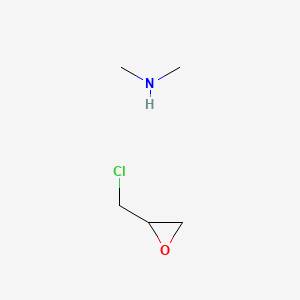
Poly(dimethylamine-CO-epichlorohydrin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(dimethylamine-CO-epichlorohydrin) is a water-soluble cationic polymer known for its effectiveness as a primary flocculant and charge neutralization agent in liquid-solid separation processes across various industries . This compound is also utilized as a non-foaming algaecide in swimming pools, whirlpools, industrial recirculating cooling waters, and pulp and paper mill waters .
Vorbereitungsmethoden
Poly(dimethylamine-CO-epichlorohydrin) is synthesized through the poly-condensation of epichlorohydrin and dimethylamine . The process parameters, such as the molar ratio of epichlorohydrin to dimethylamine, addition time, and reaction temperature, are systematically studied to optimize the polymerization process . For instance, a typical reaction condition involves an epichlorohydrin to dimethylamine molar ratio of 1:1, an addition time of 2 hours, and a reaction temperature of 40°C . Industrial production methods often involve the use of ammonia as a crosslinking agent to produce polymers with varying viscosities and surface charges .
Analyse Chemischer Reaktionen
Poly(dimethylamine-CO-epichlorohydrin) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common for this polymer.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of reactive epoxide groups.
Common Reagents and Conditions: Common reagents include alkali nitrates and bases, which facilitate the formation of glycidyl derivatives.
Major Products: The major products formed from these reactions include glycidyl nitrate and other glycidyl derivatives.
Wissenschaftliche Forschungsanwendungen
Poly(dimethylamine-CO-epichlorohydrin) has a wide range of scientific research applications:
Chemistry: It is used as a flocculant in water treatment processes to remove dyes and other contaminants.
Biology: The polymer exhibits antibacterial properties and is used in the treatment of bacterial infections.
Medicine: It is explored for its potential use in drug delivery systems due to its cationic nature.
Wirkmechanismus
The mechanism of action of poly(dimethylamine-CO-epichlorohydrin) involves its cationic nature, which allows it to neutralize negatively charged particles in aqueous solutions . This neutralization leads to the aggregation of particles, forming larger flocs that can be easily removed from the solution . The polymer’s adsorption-bridging and electric neutralization abilities play crucial roles in its flocculation performance .
Vergleich Mit ähnlichen Verbindungen
Poly(dimethylamine-CO-epichlorohydrin) can be compared with other similar compounds, such as:
Polyethylenimine: Known for its high cationic charge density and effectiveness in water treatment.
Polyacrylic Acid: Used for its anionic properties and ability to form gels.
Poly(dimethylamine-CO-epichlorohydrin-CO-ethylenediamine): A similar compound with additional ethylenediamine units, providing enhanced flocculation properties.
Poly(dimethylamine-CO-epichlorohydrin) stands out due to its unique combination of cationic charge, water solubility, and effectiveness in various industrial applications .
Eigenschaften
CAS-Nummer |
25988-97-0 |
|---|---|
Molekularformel |
C5H12ClNO |
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
2-(chloromethyl)oxirane;N-methylmethanamine |
InChI |
InChI=1S/C3H5ClO.C2H7N/c4-1-3-2-5-3;1-3-2/h3H,1-2H2;3H,1-2H3 |
InChI-Schlüssel |
BUAXCDYBNXEWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC.C1C(O1)CCl |
Verwandte CAS-Nummern |
25988-97-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


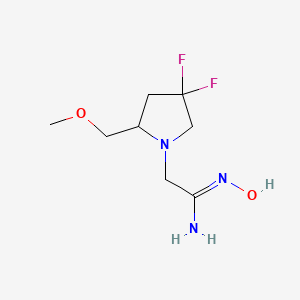
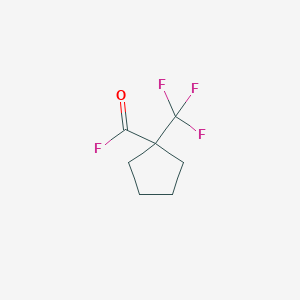
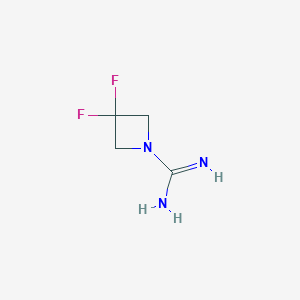
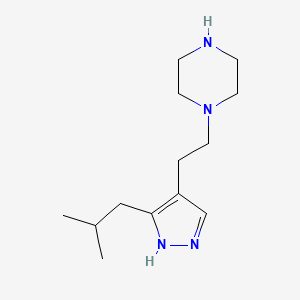
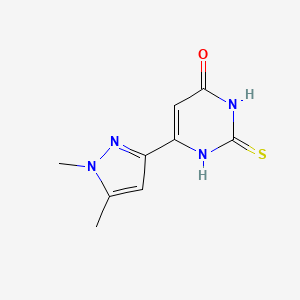
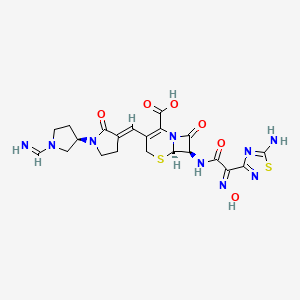
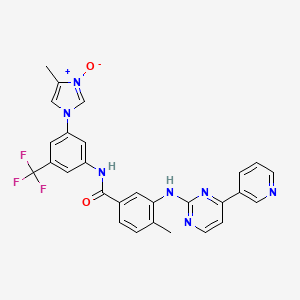
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
